molecular formula C19H14FN3O B12122077 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12122077
M. Wt: 319.3 g/mol
InChI Key: JZUKGQOCNQXYSI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a fluorophenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: Reactions are usually carried out at reflux temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptotic pathway, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(4-Bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(4-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

5-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is part of a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H14FN3OC_{19}H_{14}FN_3O, with a molecular weight of approximately 311.33 g/mol. The presence of the fluorine atom and the specific arrangement of the pyrazolo and pyrimidine rings contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Some compounds in this class act as inhibitors for specific kinases and enzymes involved in cancer progression.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.

Anticancer Activity

Several studies have investigated the anticancer potential of This compound . The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.3Induction of apoptosis via caspase activation
MV4-11 (leukemia)12.0Inhibition of RSK2 kinase activity
K562 (leukemia)18.5Disruption of microtubule dynamics

The mechanisms through which This compound exerts its biological effects include:

  • Induction of Apoptosis : This compound has been shown to activate caspases, leading to programmed cell death in cancer cells. For instance, studies indicate that it triggers caspase 9 activation and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis .
  • Inhibition of Kinases : The compound inhibits key kinases such as RSK2, which are involved in cell growth and survival pathways. This inhibition leads to reduced proliferation rates in sensitive cancer cell lines .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, and evaluated their anticancer activities against various cell lines. The results demonstrated significant antiproliferative effects, particularly in MCF-7 cells, with an IC50 value indicative of strong activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the pyrazolo ring can enhance or diminish biological activity. For example, substituents at the 4-position significantly affect potency against various cancer types .

Properties

Molecular Formula

C19H14FN3O

Molecular Weight

319.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H14FN3O/c1-12-18(14-5-3-2-4-6-14)19-21-16(11-17(24)23(19)22-12)13-7-9-15(20)10-8-13/h2-11,22H,1H3

InChI Key

JZUKGQOCNQXYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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